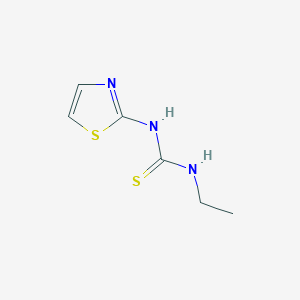
Thiourea, N-ethyl-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N’-(2-thiazolyl) thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including agriculture, medicine, and industry. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyl-N’-(2-thiazolyl) thiourea can be synthesized through the reaction of 2-aminothiazole with ethyl isothiocyanate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for N-ethyl-N’-(2-thiazolyl) thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other industrial-scale equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N’-(2-thiazolyl) thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution may involve reagents like halogens, while nucleophilic substitution can involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and herbicidal properties.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-ethyl-N’-(2-thiazolyl) thiourea involves its interaction with various molecular targets. The thiazole ring and thiourea group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial or herbicidal effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N’-(2-thiazolyl) thiourea
- N-phenyl-N’-(2-thiazolyl) thiourea
- N-ethyl-N’-(2-furfuryl) thiourea
Uniqueness
N-ethyl-N’-(2-thiazolyl) thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit different levels of activity and selectivity in various applications .
Eigenschaften
CAS-Nummer |
51074-16-9 |
|---|---|
Molekularformel |
C6H9N3S2 |
Molekulargewicht |
187.3 g/mol |
IUPAC-Name |
1-ethyl-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3S2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |
InChI-Schlüssel |
CIJNGDQLWLMWCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NC1=NC=CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


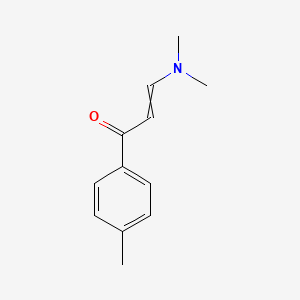
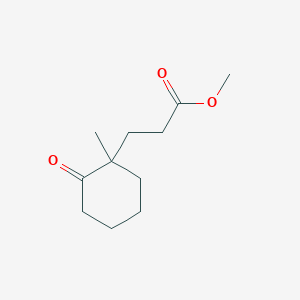
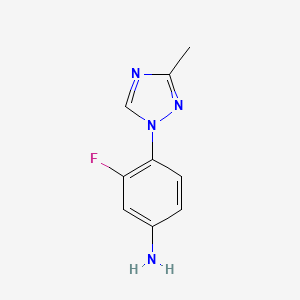



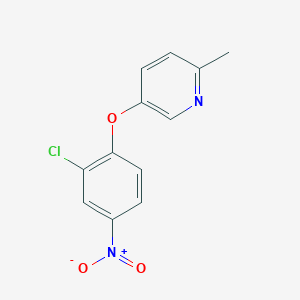
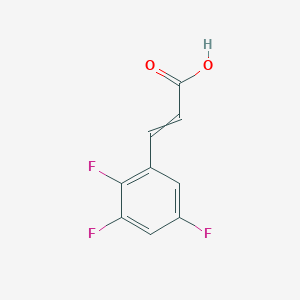


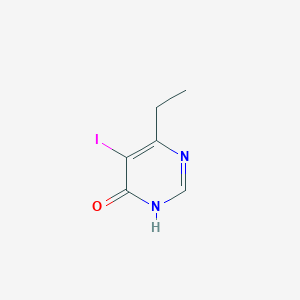
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-amine](/img/structure/B8799716.png)
